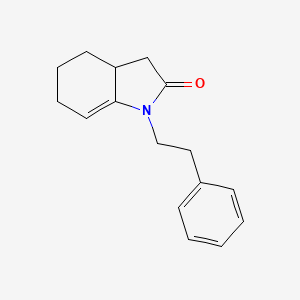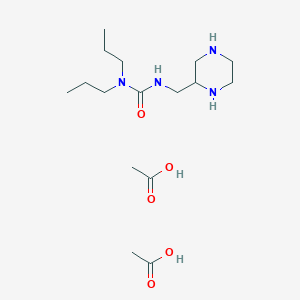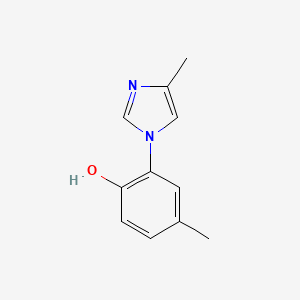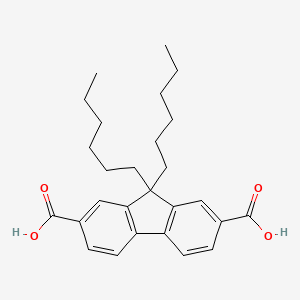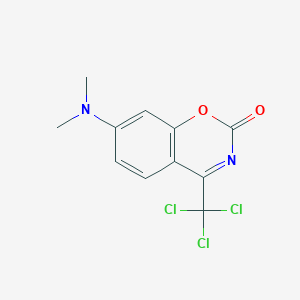![molecular formula C12H24O4 B14232205 3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol CAS No. 512782-70-6](/img/structure/B14232205.png)
3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol is a chemical compound with a complex structure characterized by multiple propoxy groups and an allyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol typically involves the reaction of allyl alcohol with propylene oxide in the presence of a suitable catalyst. The reaction proceeds through a series of etherification steps, where the propylene oxide reacts with the hydroxyl groups of the allyl alcohol to form the desired product. The reaction conditions often include moderate temperatures and the use of a base catalyst to facilitate the etherification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and optimized reaction conditions can lead to high yields and purity of the final product. Additionally, purification steps such as distillation or chromatography may be employed to isolate the compound from any by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The allyloxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of polymers, surfactants, and other materials with specific properties.
Mécanisme D'action
The mechanism by which 3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol exerts its effects depends on the specific application. In chemical reactions, the compound acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or other molecular targets, influencing biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylprop-2-yn-1-ol: This compound has a similar structure but with a phenyl group instead of the allyloxy group.
(Propargyloxy)trimethylsilane: This compound contains a propargyloxy group and is used in similar synthetic applications.
Uniqueness
3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol is unique due to its multiple propoxy groups and the presence of an allyloxy group, which confer specific reactivity and properties. This makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
512782-70-6 |
|---|---|
Formule moléculaire |
C12H24O4 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
3-[3-(3-prop-2-enoxypropoxy)propoxy]propan-1-ol |
InChI |
InChI=1S/C12H24O4/c1-2-7-14-9-4-11-16-12-5-10-15-8-3-6-13/h2,13H,1,3-12H2 |
Clé InChI |
HPVAWLGVGYAKIQ-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCCCOCCCOCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine](/img/structure/B14232135.png)
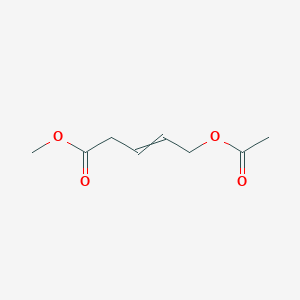
![N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14232143.png)
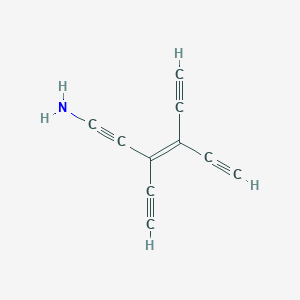
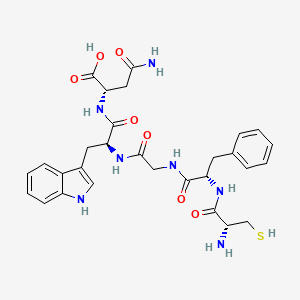
![3-[(5R)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B14232161.png)
![2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole](/img/structure/B14232165.png)
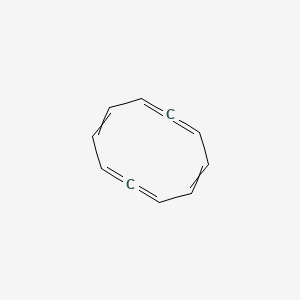
![2-fluoro-5-[[propan-2-yl-[(3S)-pyrrolidin-3-yl]amino]methyl]benzonitrile](/img/structure/B14232181.png)
